REACTION_CXSMILES
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[CH3:1][N:2]([CH3:6])[C:3]([NH2:5])=[O:4].[Br:7][C:8]1[CH:14]=[CH:13][C:11](N)=[CH:10][CH:9]=1.ClC1C=CC(Cl)=CC=1Cl.CNC>>[Br:7][C:8]1[CH:14]=[CH:13][C:11]([NH:5][C:3]([N:2]([CH3:6])[CH3:1])=[O:4])=[CH:10][CH:9]=1
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Name
|
|
Quantity
|
3.35 g
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Type
|
reactant
|
Smiles
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CN(C(=O)N)C
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
28 mL
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Type
|
reactant
|
Smiles
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ClC1=C(C=C(C=C1)Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
11.6 g
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Type
|
reactant
|
Smiles
|
CNC
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Control Type
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UNSPECIFIED
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Setpoint
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205 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature whereupon a precipitate
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Type
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FILTRATION
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Details
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which was filtered off
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Type
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WASH
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Details
|
washed with 1,2,4-trichlorobenzene
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Type
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CUSTOM
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Details
|
dried at 100° C. in vacuo
|
Type
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TEMPERATURE
|
Details
|
The aqueous mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
were obtained in this way
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)NC(=O)N(C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |